3-(4-chlorobenzyl)-6-(4-chlorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione
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Overview
Description
3-(4-chlorobenzyl)-6-(4-chlorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione is a complex organic compound that belongs to the class of imidazo[1,5-b][1,2,4]triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-6-(4-chlorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione typically involves the reaction of appropriate chlorobenzyl and chlorophenyl precursors with imidazo[1,5-b][1,2,4]triazole intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-6-(4-chlorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl or chlorophenyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,5-b][1,2,4]triazole derivatives.
Scientific Research Applications
3-(4-chlorobenzyl)-6-(4-chlorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-6-(4-chlorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzyl)-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole
- 3-(4-chlorophenyl)-5-((3-fluorobenzyl)thio)-4-(4-methylphenyl)-4H-1,2,4-triazole
Uniqueness
3-(4-chlorobenzyl)-6-(4-chlorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione is unique due to its specific substitution pattern and the presence of both chlorobenzyl and chlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H12Cl2N4O2 |
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Molecular Weight |
375.2 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]-7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione |
InChI |
InChI=1S/C17H12Cl2N4O2/c18-12-3-1-11(2-4-12)9-22-16(24)20-15-10-21(17(25)23(15)22)14-7-5-13(19)6-8-14/h1-8H,9-10H2 |
InChI Key |
HDGMXWZEXSDKHE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC(=O)N(N2C(=O)N1C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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